molecular formula C11H8N4 B3060456 7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 39573-72-3

7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3060456
CAS No.: 39573-72-3
M. Wt: 196.21 g/mol
InChI Key: NJZKWMXLDGCTGY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been studied in vitro against different species of Leishmania spp. and Trypanosoma cruzi, showing higher efficacy than the reference commercial drugs

Cellular Effects

The effects of 7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to exhibit significant inhibitory effects on the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Molecular Mechanism

The molecular mechanism of action of 7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins in MGC-803 cells .

Temporal Effects in Laboratory Settings

Preliminary studies suggest that it may have long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

It is expected that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is expected that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is expected that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include:

Scientific Research Applications

7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its broad spectrum of biological activities and its ability to be synthesized through various efficient and environmentally friendly methods. Its unique structural features allow for diverse functionalization, making it a versatile compound in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-4-9(5-3-1)10-6-7-12-11-13-8-14-15(10)11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZKWMXLDGCTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358501
Record name 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39573-72-3
Record name 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5.25 g. of 3-dimethylaminoacrylophenone and 2.52 g. of 3-amino-1,2,4-triazole in 25 ml. of glacial acetic acid is refluxed for 4 hours. Evaporation gives a solid which is treated with a saturated sodium bicarbonate solution and dissolved in methylene chloride. This solution is passed through a short column of a hydrous magnesium silicate. Addition of hexane to a refluxing solution of the eluent gives crystals of the desired compound, m.p. 143°-144° C. K. Shirakawa, Yakugaku Zasshi 80, 956 (1960) cites melting point 140° C. for the compound assigned this structure but prepared by a different route.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical reactions that 7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine derivatives undergo?

A1: 7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine derivatives can participate in various cyclocondensation reactions. For example, 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine reacts with hydroxylamine to form 3a,4,9,9a-tetrahydro-3,9a-dimethyl-4-phenylisoxazolo-[5,4-d][1,2,4]triazolo[1,5-a]pyrimidine. Similarly, it reacts with hydrazine to yield 3a,4,9,9a-tetrahydro-3,9a-dimethyl-4-phenyl-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine []. Another interesting reaction is the interaction of 4,7-dihydro-4,5-dimethyl-7-phenyl-(1,2,4)-triazolo[1,5-a]pyrimidine with tosyl azide. This reaction leads to the formation of the tosylimino derivative of 1,2,4-triazolo[1,5-a]pyrimidine, with a 1,2-methyl shift occurring during the reaction [].

Q2: How is the structure of these reaction products confirmed?

A2: The structures of the products resulting from these reactions are determined using a combination of ¹H and ¹³C NMR spectroscopy, including NOE (Nuclear Overhauser Effect) measurements [, ]. These techniques provide detailed information about the arrangement of atoms and spatial relationships within the molecules.

Q3: What is the significance of the tumorigenicity observed with bemitradine?

A4: The case of bemitradine highlights the complexity of drug development and the limitations of relying solely on standard genetic toxicology assays for predicting carcinogenic potential. Despite its negative results in various genotoxicity tests, bemitradine's tumorigenicity in rats underscores the potential for non-genotoxic mechanisms of carcinogenesis []. Further research into the specific mechanisms underlying bemitradine's carcinogenicity is needed to fully understand its effects.

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